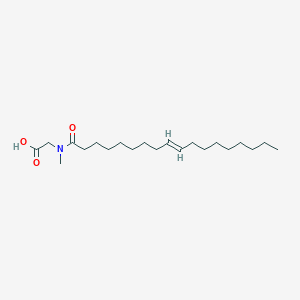

Oleoyl sarcosine

Description

Properties

CAS No. |

110-25-8 |

|---|---|

Molecular Formula |

C21H39NO3 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+ |

InChI Key |

DIOYAVUHUXAUPX-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Other CAS No. |

16693-85-9 110-25-8 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oleoyl Sarcosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl sarcosine, an N-acyl amino acid, is recognized for its surfactant and corrosion-inhibiting properties. However, its biological mechanism of action extends beyond these physicochemical characteristics. This technical guide synthesizes the current understanding of this compound's core mechanism of action at the molecular level. While its role as a direct enzyme inhibitor with well-defined quantitative parameters remains to be fully elucidated in publicly available literature, significant evidence points towards its function as a modulator of intercellular communication through the inhibition of gap junctions. This guide will delve into the known molecular interactions of this compound, place it within the broader context of N-acyl amino acid signaling, and provide an overview of the experimental approaches used to characterize its effects.

Introduction: The Emerging Roles of N-Acyl Amino Acids

This compound belongs to the diverse class of N-acyl amino acids (NAAAs), which are endogenous signaling lipids.[1] NAAAs are increasingly recognized for their multifaceted roles in cellular signaling, with activities spanning the modulation of G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.[2][3] These molecules are characterized by a fatty acid linked to an amino acid via an amide bond, a structure that imparts amphipathic properties crucial for their interaction with cellular membranes and protein targets.[3] The biological activities of NAAAs are diverse, influencing processes such as inflammation, pain perception, and metabolic regulation.[2]

Core Mechanism of Action: Inhibition of Gap Junction Communication

The most clearly defined mechanism of action for this compound is its role as an inhibitor of gap junction communication.[2][4] Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a critical role in coordinating cellular activities in tissues.

Studies have demonstrated that this compound effectively inhibits glial cell gap junction communication.[2] This inhibitory activity is structurally specific. Interestingly, while the closely related N-oleoyl glycine is a less effective inhibitor, N-oleoyl sarcosine and its ethyl ester are potent inhibitors. This suggests that the N-methyl group on the sarcosine moiety is crucial for its inhibitory function, possibly by influencing the conformation of the molecule and its ability to interact with the gap junction channel proteins.[2][4]

Signaling Pathway: Modulation of Intercellular Communication

The inhibition of gap junctions by this compound represents a direct modulation of a fundamental cellular communication pathway. By blocking these channels, this compound can uncouple cells electrically and metabolically, leading to downstream effects on tissue homeostasis and signaling cascades that are dependent on coordinated cellular responses.

References

- 1. Investigating Lipid Modulation of Ion Channels Using Molecular Dynamics Simulations [openresearch-repository.anu.edu.au]

- 2. Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 110-25-8 | Benchchem [benchchem.com]

- 4. pnas.org [pnas.org]

The Synthesis and Purification of Oleoyl Sarcosine for Scientific Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analysis of oleoyl sarcosine, a versatile N-acyl amino acid with growing applications in research and drug development. This document outlines various synthetic routes, detailed purification protocols, and analytical methods for quality control. Furthermore, it explores the role of N-acyl amino acids in cellular signaling, offering context for its application in biological studies.

Introduction to this compound

This compound, also known as N-oleoyl sarcosine, is an amphiphilic molecule consisting of oleic acid, a monounsaturated omega-9 fatty acid, and sarcosine (N-methylglycine), an N-methylated amino acid.[1][2] This structure imparts unique surfactant-like properties, making it soluble in many organic solvents and mineral oil, while its salt form is water-soluble.[3][4] In the realm of biomedical research, this compound is of particular interest as a penetration enhancer in transdermal drug delivery systems and as a component of novel drug delivery nanoparticles.[5][6] Its ability to interact with biological membranes and potentially modulate cellular signaling pathways makes it a valuable tool for researchers.

Synthesis of this compound

There are three primary methods for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, purity, and scalability.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the synthesis of amides from acyl chlorides and amines. In this case, oleoyl chloride is reacted with an aqueous solution of N-methylglycine (sarcosine) at a controlled pH.[4][7]

Reaction Scheme:

Oleic Acid + Thionyl Chloride (or PCl₃) → Oleoyl Chloride Oleoyl Chloride + N-Methylglycine --(NaOH, pH 10)--> this compound

While this method can produce fatty acid-free this compound, it is often less suitable for industrial-scale synthesis due to the cost and hazards associated with the preparation and handling of oleoyl chloride, as well as the disposal of byproducts like phosphonic acid.[3][4]

High-Temperature Condensation

A more direct and scalable approach involves the high-temperature condensation of oleic acid and N-methylglycine or its sodium salt.[4][7] This reaction is typically carried out at elevated temperatures with the removal of water to drive the reaction to completion.

Reaction Scheme:

Oleic Acid + N-Methylglycine --(170°C, 8-10 hours)--> this compound + H₂O

This method is more economical for larger-scale production but may require more rigorous purification to remove unreacted starting materials and colored impurities formed at high temperatures.

Methyl Oleate Route

A milder and more efficient method utilizes methyl oleate and sodium N-methylglycinate in the presence of a catalyst like sodium methoxide.[4][7] This transamidation reaction proceeds under less harsh conditions and can result in high yields of the desired product.

Reaction Scheme:

Methyl Oleate + Sodium N-Methylglycinate --(Sodium Methoxide, 120°C, 3.5 hours)--> Sodium Oleoyl Sarcosinate + Methanol Sodium Oleoyl Sarcosinate --(Acidification)--> this compound

This method offers the advantage of shorter reaction times and higher yields, making it an attractive option for laboratory-scale synthesis for research purposes.[4]

Table 1: Comparison of this compound Synthesis Methods

| Method | Starting Materials | Key Reagents | Temperature (°C) | Reaction Time | Yield | Advantages | Disadvantages |

| Schotten-Baumann | Oleic Acid, Sarcosine | Thionyl Chloride or PCl₃, NaOH | Room Temperature | Variable | Moderate | High purity product | Hazardous reagents, byproduct disposal |

| High-Temperature Condensation | Oleic Acid, Sarcosine | None | 170 | 8-10 hours | Moderate | Scalable, economical | High temperature, potential for impurities |

| Methyl Oleate Route | Methyl Oleate, Sarcosine | Sodium Methoxide | 120 | 3.5 hours | Up to 92.5%[4] | Milder conditions, high yield | Requires preparation of sodium N-methylglycinate |

Purification of this compound

For research applications, high purity of this compound is crucial to ensure reproducible and reliable experimental results. The purification strategy will depend on the synthetic route employed and the nature of the impurities.

Extraction

Following synthesis, particularly the methyl oleate route, an initial purification step involves acidification of the reaction mixture followed by extraction with an organic solvent like butanone.[4] This separates the oil-soluble this compound from water-soluble salts and other polar impurities.

Column Chromatography

For obtaining highly pure this compound, silica gel column chromatography is a recommended method.[8][9] Given that this compound is a viscous, non-polar liquid, a normal-phase chromatography setup is suitable.

Experimental Protocol: Silica Gel Column Chromatography

-

Stationary Phase Preparation: A silica gel slurry is prepared by mixing silica gel (60-120 mesh) with a non-polar solvent (e.g., hexane). The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.[10]

-

Sample Loading: The crude this compound, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. This allows for the separation of non-polar impurities (eluting first) from the more polar this compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a clear, viscous liquid.[10]

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is suitable for this purpose.[11]

Table 2: HPLC Analysis Parameters for this compound

| Parameter | Description |

| Column | Newcrom R1 or equivalent C18 column[11] |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible detection)[11] |

| Detection | UV at a suitable wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra will show characteristic peaks for the protons and carbons in the oleoyl chain and the sarcosine headgroup.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides accurate mass determination, further confirming the identity of the compound and helping to identify any impurities.

Table 3: LC-MS Parameters for this compound Analysis

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile/water gradient with formic acid |

Role in Cellular Signaling

While this compound itself has not been extensively studied as a direct signaling molecule, as an N-acyl amino acid (NAA), it belongs to a class of lipids with emerging roles in cellular communication.[1][6] NAAs are structurally related to endocannabinoids and are involved in various physiological processes. Their cellular levels are often regulated by the enzyme fatty acid amide hydrolase (FAAH), which catalyzes their degradation.[3][12] Inhibition of FAAH can lead to an accumulation of NAAs, thereby potentiating their signaling effects.[3]

Below is a diagram illustrating the general signaling pathway of N-acyl amino acids and their regulation by FAAH.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]

- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 8. column-chromatography.com [column-chromatography.com]

- 9. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Separation of Oleyl sarcosine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Oleoyl Sarcosine

N-oleoyl sarcosine, also known as Sarkosyl O, is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine).[1] It is a versatile anionic surfactant and emulsifier with numerous applications in cosmetics, personal care products, lubricants, and the pharmaceutical industry.[2][3][] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its applications, particularly in drug development, for researchers, scientists, and formulation experts.

Core Physicochemical Properties

N-oleoyl sarcosine is a clear, yellow to brown, viscous liquid at room temperature.[2][5] Its chemical structure, consisting of a long hydrophobic oleoyl tail and a hydrophilic N-methylglycine head group, imparts its surface-active properties.

| Property | Value | Source |

| IUPAC Name | 2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid | [6] |

| CAS Number | 110-25-8 | [1][7] |

| Molecular Formula | C21H39NO3 | [1][6][7] |

| Molecular Weight | 353.5 g/mol | [6] |

| Physical State | Liquid | [8] |

| Appearance | Clear, yellow to brown, viscous liquid | [2][5][9] |

| Melting Point | 16-17 °C | [5][7][8] |

| Boiling Point | ~499.4 °C (Predicted) | [5][7] |

| Density (20°C) | 0.92 - 0.96 g/cm³ | [9] |

| pKa | 3.62 (Predicted) | [7] |

| Acid Value | 155 - 175 mg KOH/g | [9] |

| Solubility | Sparsely soluble in water; soluble in many organic solvents and mineral oil.[1][2][5][9] It dissolves well in water under alkaline conditions.[1][2][5] | N/A |

Surfactant and Interfacial Properties

As an anionic surfactant, N-oleoyl sarcosine is known for its ability to reduce surface tension and form micelles in solution.[2] These properties are critical for its function as a cleansing agent, emulsifier, and foaming agent.

-

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[10] Above the CMC, properties like surface tension remain relatively constant.[10] The CMC is a key parameter for any application involving the self-assembly of surfactants.

-

Surface Tension: N-oleoyl sarcosine significantly lowers the surface tension of water. This property is fundamental to its role in wetting, detergency, and emulsification.

-

Emulsification: It is used as a water-in-oil emulsifier.[1][3] Its amphiphilic nature allows it to stabilize emulsions by adsorbing at the oil-water interface.

Experimental Protocols

This section details the methodologies for synthesizing N-oleoyl sarcosine and determining its key physicochemical properties.

Synthesis of N-Oleoyl Sarcosine

Two common methods for the synthesis of N-oleoyl sarcosine are the Schotten-Baumann reaction and the direct condensation of oleic acid and N-methylglycine.[1][2]

1. Schotten-Baumann Reaction

This standard method for preparing N-acylamino acids involves the reaction of an acid chloride with an amino acid in the presence of a base.[1][5]

-

Methodology:

-

Oleoyl chloride is prepared from oleic acid (e.g., using phosphorus trichloride).[1][5]

-

The oleoyl chloride is then added to an aqueous solution of N-methylglycine (sarcosine).[1][5]

-

The pH of the reaction mixture is maintained at approximately 10 by the continuous addition of a sodium hydroxide solution.[1][5]

-

The final product, a fatty acid-free N-oleoyl sarcosine, is obtained as an oil.[1][5]

-

-

Industrial Limitations: This method is not ideal for large-scale industrial synthesis due to the high cost of producing the acid chloride and the expense associated with disposing of the phosphonic acid byproduct.[1][5]

Caption: Workflow for the Schotten-Baumann synthesis of N-oleoyl sarcosine.

2. Direct Condensation Method

A more industrially viable method involves the direct reaction of oleic acid with N-methylglycine.[1][2]

-

Methodology:

-

Oleic acid is reacted with N-methylglycine (or its sodium salt).[1][2]

-

The reaction is carried out at a high temperature, typically 170°C, for 8 to 10 hours, which results in the elimination of water.[1][2]

-

A variation using milder conditions (120°C) and shorter reaction times (3.5 hours) is possible when methyl oleate is reacted with sodium N-methylglycinate in the presence of sodium methoxide in methanol.[1][2]

-

Following the reaction, the product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone to yield N-oleoyl sarcosine.[1][2]

-

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined empirically using several methods that detect the onset of micelle formation.[11][12]

1. Surface Tension Method

This is a classic method for determining the CMC of surfactants.[12]

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases.[13] Once the surface becomes saturated with surfactant monomers and micelles begin to form, the surface tension remains relatively constant with further increases in concentration.[10][13] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[12][14]

-

Methodology:

-

Prepare a series of aqueous solutions of N-oleoyl sarcosine with varying concentrations.[12]

-

Measure the surface tension of each solution using a tensiometer (e.g., with the Wilhelmy plate or Du Noüy ring method).[14]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[14]

-

Caption: Experimental workflow for CMC determination by surface tension measurement.

2. Conductivity Method

This method is suitable for ionic surfactants like N-oleoyl sarcosine.

-

Principle: The conductivity of an ionic surfactant solution changes at the CMC.[12][15] Below the CMC, the surfactant exists as fully ionized monomers, and conductivity is linearly related to concentration.[12] Above the CMC, the formation of micelles, which have lower mobility than individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[15]

-

Methodology:

-

Prepare a series of surfactant solutions of known concentrations.

-

Measure the specific conductivity of each solution using a conductivity meter.

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at which the break occurs is the CMC.[15]

-

3. Fluorescence Spectroscopy Method

This is a highly sensitive method that uses a fluorescent probe.

-

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar aqueous environment (below the CMC), the probe has a specific fluorescence spectrum.[12] When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment causes a noticeable shift in the probe's fluorescence spectrum, which can be monitored to determine the CMC.[12]

-

Methodology:

-

Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence intensity of the probe in each solution.

-

Plot a ratio of specific fluorescence intensities (that are sensitive to polarity) against the surfactant concentration.

-

The concentration at which a sharp change in the fluorescence ratio occurs corresponds to the CMC.

-

Applications in Research and Drug Development

The unique properties of N-oleoyl sarcosine make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery.

Role as a Penetration Enhancer

N-oleoyl sarcosine and other oleyl-based compounds can modulate the skin barrier.[16][17]

-

Mechanism of Action: Molecular dynamics simulations have shown that oleyl-based molecules can spontaneously partition into the stratum corneum lipid bilayers.[16][17] Once there, they disrupt the organized lipid structure and the interfacial hydrogen bonding network.[16][17] This disruption reduces the free energy barrier for the permeation of water and other molecules, thereby enhancing the dermal absorption of active pharmaceutical ingredients (APIs).[16]

-

Drug Delivery Implications: This penetration-enhancing effect is crucial for the development of effective transdermal drug delivery systems, which aim to deliver drugs through the skin for systemic effects.[][18] By temporarily and reversibly modifying the skin barrier, N-oleoyl sarcosine can improve the bioavailability of topically applied drugs.

Component of Advanced Drug Delivery Systems

N-oleoyl sarcosine can be incorporated into sophisticated drug delivery platforms.

-

Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based nanoparticles used to deliver lipophilic drugs.[18][19] They are composed of a mixture of solid and liquid lipids (oils).[19] The inclusion of a liquid lipid like oleic acid (the precursor to N-oleoyl sarcosine) or N-oleoyl sarcosine itself creates a less-ordered lipid matrix.[18] This imperfect structure allows for higher drug loading and helps prevent drug expulsion during storage, which can be a limitation of solid lipid nanoparticles (SLNs).[19]

-

Other Formulations: Its properties as a mild surfactant and emulsifier make it suitable for a wide range of formulations, including creams, lotions, and foams, where it can help solubilize APIs and improve the overall stability and feel of the product.[]

Caption: Logical relationships of N-oleoyl sarcosine's properties and applications.

Safety and Biocompatibility

N-oleoyl sarcosine is considered a mild surfactant that causes comparatively little skin and eye irritation, making it suitable for use in personal care products.[1][2] It is also readily biodegradable.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[6] However, it is cautioned that it should not be used in products where N-nitroso compounds could be formed.[6]

References

- 1. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]

- 2. OLEYL SARCOSINE - Ataman Kimya [atamanchemicals.com]

- 3. N-OLEOYLSARCOSINE - Ataman Kimya [atamanchemicals.com]

- 5. N-OLEYL SARCOSINE - Ataman Kimya [atamanchemicals.com]

- 6. Oleoyl Sarcosine | C21H39NO3 | CID 6912870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-OLEOYLSARCOSINE | 110-25-8 [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. royal-chem.com [royal-chem.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. agilent.com [agilent.com]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. biolinscientific.com [biolinscientific.com]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Nanostructured Lipid Carriers to Enhance the Bioavailability and Solubility of Ranolazine: Statistical Optimization and Pharmacological Evaluations [mdpi.com]

- 19. Nanostructured Lipid Carriers (NLCs) for Drug Delivery: Role of Liquid Lipid (Oil) - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration of Oleoyl Sarcosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of oleoyl sarcosine. This compound, an anionic surfactant derived from a fatty acid and the amino acid sarcosine, is valued for its mildness, biodegradability, and functional properties in formulations. A precise understanding of its CMC is crucial for optimizing its use in various applications, including drug delivery systems, personal care products, and biopharmaceutical formulations.

Understanding Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the specific concentration of a surfactant at which the individual molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, this compound molecules primarily exist as monomers and will preferentially adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, any further increase in the surfactant concentration beyond the CMC leads to the spontaneous formation of micelles in the bulk of the solution. At this point, physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances, exhibit a distinct change.

Quantitative Data for N-Acyl Sarcosinates

The CMC of this compound and related N-acyl sarcosinates is influenced by factors such as the length of the acyl chain, temperature, pH, and the presence of electrolytes. The following table summarizes reported CMC values for various N-acyl sarcosinates, providing a comparative reference.

| Surfactant | Acyl Chain | Temperature (°C) | Method | CMC (mM) | CMC (g/L) |

| Sodium Oleoyl Sarcosinate | C18:1 | Not Specified | Not Specified | ~0.21 | ~0.074 |

| Sodium Lauroyl Sarcosinate | C12 | 20 | Surface Tensiometry | 14.3 | 4.18 |

| Sodium Lauroyl Sarcosinate | C12 | 35 | Surface Tensiometry | 15.1 | 4.41 |

| Sodium Lauroyl Sarcosinate | C12 | 50 | Surface Tensiometry | 16.2 | 4.73 |

| Sodium Lauroyl Sarcosinate | C12 | 65 | Surface Tensiometry | 17.0 | 4.97 |

| Sodium Myristoyl Sarcosinate | C14 | 20 | Surface Tensiometry | 3.7 | 1.19 |

| Sodium Myristoyl Sarcosinate | C14 | 35 | Surface Tensiometry | 4.0 | 1.29 |

| Sodium Myristoyl Sarcosinate | C14 | 50 | Surface Tensiometry | 4.4 | 1.42 |

| Sodium Myristoyl Sarcosinate | C14 | 65 | Surface Tensiometry | 4.8 | 1.55 |

| Sodium Cocoyl Sarcosinate | Mixed | 20 | Surface Tensiometry | 5.8 | - |

| Sodium Cocoyl Sarcosinate | Mixed | 35 | Surface Tensiometry | 6.3 | - |

| Sodium Cocoyl Sarcosinate | Mixed | 50 | Surface Tensiometry | 6.9 | - |

| Sodium Cocoyl Sarcosinate | Mixed | 65 | Surface Tensiometry | 7.5 | - |

Note: The CMC value for Sodium Oleoyl Sarcosinate is approximated from a reported value of 74 µM. The molecular weight of Sodium Oleoyl Sarcosinate is approximately 375.5 g/mol . The molecular weight of Sodium Lauroyl Sarcosinate is approximately 293.4 g/mol . The molecular weight of Sodium Myristoyl Sarcosinate is approximately 321.5 g/mol . "Cocoyl" refers to a mixture of fatty acids derived from coconut oil.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The most common and reliable techniques include surface tensiometry, fluorescence spectroscopy, and conductometry.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.[2]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, due to the adsorption of surfactant monomers at the air-water interface.[3] Once the CMC is reached and micelles begin to form, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[3] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Detailed Protocol:

-

Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity deionized water to prepare a concentrated stock solution (e.g., 10 mM). Ensure the solution is fully dissolved and homogenous.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. A typical concentration range to investigate for this compound would be from 0.001 mM to 5 mM. Use precise volumetric flasks and pipettes for accurate dilutions.

-

Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled sample stage, as temperature can influence the CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method.[4]

-

Ensure the ring or plate is thoroughly cleaned before each measurement (e.g., by flaming for a platinum ring or rinsing with a suitable solvent).

-

Allow each solution to equilibrate for a sufficient time before taking a measurement to ensure a stable surface tension reading.

-

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will show two linear regions. The intersection of the two extrapolated lines represents the CMC.

Fluorescence Spectroscopy Method

This method is highly sensitive and requires only a small amount of sample.[5] It utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6] Pyrene is a commonly used probe for this purpose.[5]

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[6] This change in the microenvironment leads to a shift in the ratio of the intensities of specific vibronic bands in the pyrene emission spectrum (the I1/I3 ratio). A plot of this ratio against the surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.

Detailed Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of approximately 1 mM.

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, covering a concentration range that brackets the expected CMC.

-

Addition of Pyrene Probe: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid affecting the micellization process.[5] Ensure the organic solvent is evaporated completely before measurement.

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) in the dark to ensure the pyrene has partitioned appropriately.

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum from approximately 350 nm to 500 nm.

-

Identify the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

-

-

Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3) as a function of the this compound concentration.

-

CMC Determination: The data will typically form a sigmoidal curve. The CMC can be determined from the midpoint of the transition in this curve, often calculated by fitting the data to a suitable sigmoidal function.

Conductivity Method

This method is suitable for ionic surfactants like this compound.[7]

Principle: Below the CMC, this compound exists as individual ions (oleoyl sarcosinate and its counter-ion), and the conductivity of the solution increases linearly with concentration.[3] When micelles form, the mobility of the surfactant ions is reduced as they are incorporated into the larger, slower-moving micelles.[2] This leads to a change in the slope of the conductivity versus concentration plot.[3]

Detailed Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the surface tension method.

-

Temperature Control: It is crucial to maintain a constant temperature, as conductivity is highly temperature-dependent. Use a thermostated water bath.

-

Conductivity Measurement:

-

Use a calibrated conductivity meter to measure the specific conductivity of each solution.

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

-

-

Data Analysis: Plot the specific conductivity (κ) against the this compound concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. The point where the slope changes, determined by the intersection of the two extrapolated lines, corresponds to the CMC.[8]

Visualizations

Logic of Micelle Formation

Caption: Logical flow of surfactant behavior with increasing concentration.

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Experimental workflow for CMC determination by surface tensiometry.

References

- 1. researchgate.net [researchgate.net]

- 2. justagriculture.in [justagriculture.in]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. tegewa.de [tegewa.de]

- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

An In-depth Technical Guide on the Interaction of Oleoyl Sarcosine with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine, an amphiphilic molecule derived from oleic acid and the amino acid sarcosine, is utilized in various applications, notably as a skin penetration enhancer in topical and transdermal formulations. Its efficacy in these roles is intrinsically linked to its interaction with the lipid bilayers of cell membranes, particularly the complex lipid matrix of the stratum corneum. This technical guide provides a comprehensive overview of the biophysical interactions between this compound and lipid bilayers, drawing upon established experimental methodologies and theoretical models in the absence of direct extensive experimental data for this specific molecule. The principles outlined are based on the known behaviors of similar surfactants and fatty acids.

Core Interaction Mechanisms

The interaction of this compound with a lipid bilayer is a multi-stage process driven by its amphiphilic nature. The molecule consists of a hydrophilic sarcosine headgroup and a long, unsaturated oleoyl tail. This structure dictates its partitioning from an aqueous phase into the lipid membrane.

A proposed logical workflow for the interaction of this compound with a lipid bilayer is as follows:

Quantitative Analysis of Lipid Bilayer Interactions

Table 1: Expected Effects on Lipid Bilayer Phase Transition (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a key technique to study the effect of surfactants on the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (Tm) from the gel (Lβ) to the liquid crystalline (Lα) phase and the enthalpy of this transition (ΔH) are sensitive indicators of membrane perturbation.

| Lipid System | This compound Conc. (mol%) | Expected Change in Tm (°C) | Expected Change in ΔH (kJ/mol) | Reference |

| DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | 0 | 41.5 | ~35 | [1][2] |

| 5 | Broadening and decrease | Decrease | Inferred | |

| 10 | Further broadening and decrease | Further decrease | Inferred | |

| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | 0 | 23.9 | ~23 | [3] |

| 5 | Broadening and decrease | Decrease | Inferred | |

| 10 | Further broadening and decrease | Further decrease | Inferred |

Note: The "Inferred" references indicate that while specific data for this compound is unavailable, the expected trend is based on the known behavior of surfactants and penetration enhancers on lipid bilayers.[1][4]

Table 2: Expected Effects on Membrane Fluidity and Polarity (Fluorescence Spectroscopy)

Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and Laurdan provides insights into membrane fluidity (via fluorescence anisotropy) and polarity of the lipid headgroup region (via Laurdan General Polarization - GP).

| Lipid System | Probe | This compound Conc. (mol%) | Expected Fluorescence Anisotropy (r) | Expected Laurdan GP | Reference |

| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | DPH | 0 | ~0.15 | - | [5][6] |

| 5 | Decrease | - | Inferred | ||

| 10 | Further decrease | - | Inferred | ||

| Egg PC | Laurdan | 0 | - | ~ -0.1 to -0.3 | [7][8] |

| 5 | - | Decrease | Inferred | ||

| 10 | - | Further decrease | Inferred |

Note: A decrease in DPH fluorescence anisotropy indicates an increase in membrane fluidity. A decrease in Laurdan GP value signifies an increase in the polarity of the probe's environment, suggesting greater water penetration into the bilayer headgroup region.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's interaction with lipid bilayers. Below are standard protocols for the key experimental techniques discussed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving the desired lipid (e.g., DPPC) and this compound at various molar ratios in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing above the Tm of the pure lipid to form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load the liposome suspension into an aluminum DSC pan and seal it. An equal volume of buffer is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Perform heating and cooling scans over a relevant temperature range (e.g., 10°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).

-

Analyze the resulting thermogram to determine Tm (the peak of the endothermic transition) and ΔH (the area under the peak).

-

Fluorescence Spectroscopy

Objective: To measure changes in membrane fluidity and polarity upon addition of this compound.

Methodology for Fluorescence Anisotropy (using DPH):

-

Liposome Preparation:

-

Prepare liposomes as described in the DSC protocol, co-dissolving the fluorescent probe DPH with the lipid and this compound (typically at a lipid-to-probe ratio of 200:1 to 500:1).

-

-

Anisotropy Measurement:

-

Dilute the liposome suspension in a cuvette to a suitable concentration to minimize light scattering.

-

Excite the sample with vertically polarized light at the excitation maximum of DPH (~350 nm).

-

Measure the emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane at the emission maximum of DPH (~430 nm).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the instrument-specific correction factor.

-

Methodology for Laurdan General Polarization (GP):

-

Liposome Preparation:

-

Prepare liposomes containing the Laurdan probe as described for DPH.

-

-

GP Measurement:

-

Excite the liposome suspension at the excitation maximum of Laurdan (~350 nm).

-

Measure the emission intensities at two wavelengths, typically 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid crystalline phase).

-

Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

-

Conclusion

This compound is expected to interact with lipid bilayers in a manner that increases membrane fluidity and permeability. By inserting its oleoyl tail into the hydrophobic core of the bilayer, it disrupts the ordered packing of lipid acyl chains. This leads to a decrease in the main phase transition temperature and enthalpy, and an increase in the motional freedom of the lipid components. These biophysical changes at the molecular level are the basis for its function as a skin penetration enhancer, facilitating the transport of other molecules across the stratum corneum barrier. The experimental protocols and expected quantitative trends provided in this guide offer a framework for the detailed investigation of this compound and other N-acyl amino acid surfactants in membrane systems. Further research employing these techniques is necessary to generate specific data for this compound and to fully elucidate its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesylated peptides in model membranes: a biophysical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular simulations of lipid membrane partitioning and translocation by bacterial quorum sensing modulators | PLOS One [journals.plos.org]

- 5. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mpikg.mpg.de [mpikg.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Unseen Shield: An In-depth Technical Guide to the Antimicrobial and Virucidal Properties of Oleoyl Sarcosine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Oleoyl sarcosine, an N-acyl derivative of sarcosine, is a bio-derived anionic surfactant recognized for its mildness and versatile applications in personal care and industrial formulations. Beyond its surface-active properties, a growing body of evidence points towards its significant, yet underexplored, antimicrobial and virucidal capabilities. This technical guide synthesizes the available scientific knowledge on the efficacy of this compound and its related compounds against a spectrum of microorganisms. By providing a detailed overview of its presumptive mechanisms of action, quantitative efficacy data from related molecules, and standardized experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore and harness the full potential of this compound as a potent antimicrobial and virucidal agent.

Quantitative Efficacy Data

Direct quantitative data on the antimicrobial and virucidal efficacy of this compound is not extensively available in public literature. However, studies on its constituent fatty acid, oleic acid, and other N-acyl sarcosinates provide valuable insights into its potential activity. The following tables summarize the available data for these related compounds, which can serve as a proxy for estimating the potential efficacy of this compound.

Table 1: Antibacterial Activity of Oleic Acid

| Bacterium | Test Method | Concentration | Result |

| Acinetobacter baumannii | Broth microdilution | >500 µg/mL | Minimum Inhibitory Concentration (MIC)[1] |

| Staphylococcus aureus | Broth microdilution | >500 µg/mL | Minimum Inhibitory Concentration (MIC)[1] |

Table 2: Virucidal Activity of Oleic Acid and its Sodium Salt against Enveloped Viruses

| Virus | Compound | Concentration | Contact Time | Log Reduction |

| Enveloped bacteriophage φ6 | Oleic acid | 3 µg/mL | 30 min | >2.0[2] |

| Enveloped bacteriophage φ6 | Oleic acid | 50 µg/mL | 30 min | ~3.0[2] |

| Herpes Simplex Virus (HSV) | Oleic acid | 5-25 µg/mL | Minutes | Inactivation[3] |

| Influenza Virus | Oleic acid | 5-25 µg/mL | Minutes | Inactivation[3] |

| Sendai Virus | Oleic acid | 5-25 µg/mL | Minutes | Inactivation[3] |

| Sindbis Virus | Oleic acid | 5-25 µg/mL | Minutes | Inactivation[3] |

| Vesicular Stomatitis Virus (VSV) | Sodium oleate | 0.033% (w/v) | 4-6 hours | ≥4.0[4] |

| Sindbis Virus | Sodium oleate | 0.033% (w/v) | 4-6 hours | ≥4.0[4] |

| Human Immunodeficiency Virus (HIV) | Sodium oleate | 0.033% (w/v) | 20 min | ≥3.4[4] |

Presumptive Mechanisms of Action

The antimicrobial and virucidal activity of this compound is likely attributable to the synergistic action of its oleic acid tail and sarcosine head group. The proposed mechanisms are primarily centered on the disruption of microbial and viral membranes.

Antimicrobial Mechanism

The lipophilic oleoyl tail of the molecule is expected to intercalate into the bacterial cell membrane, disrupting the lipid bilayer's integrity.[5][6][7] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The anionic sarcosine headgroup may further contribute to this process by interacting with membrane proteins and lipids, leading to destabilization.

Virucidal Mechanism

The virucidal action of this compound is likely most effective against enveloped viruses. The lipid envelope of these viruses presents a prime target for the surfactant-like properties of the molecule. The oleoyl tail can integrate into and disrupt the viral lipid envelope, leading to its disintegration.[3][8] This damage to the envelope can prevent the virus from attaching to and entering host cells, effectively neutralizing it.

Experimental Protocols

Due to the lack of publicly available, detailed experimental protocols specifically for this compound, the following sections outline standardized methodologies commonly employed for assessing the antimicrobial and virucidal efficacy of surfactants and fatty acid derivatives. These protocols can be adapted for the rigorous evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Methodology:

-

Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Inoculum: Culture the target bacterium overnight and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (no test substance) and negative (no bacteria) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound at which there is no visible turbidity.

Virucidal Suspension Test

This protocol is based on standard methods like ASTM E1052 or EN 14476 to evaluate the efficacy of this compound in inactivating viruses in suspension.[9][10]

Methodology:

-

Preparation of Test Solution: Prepare the desired concentration of this compound in a sterile, buffered solution.

-

Virus Inoculum: Prepare a high-titer stock of the target enveloped virus (e.g., Influenza A, Human Coronavirus 229E).

-

Exposure: Mix a defined volume of the virus stock with the this compound solution. Simultaneously, prepare a virus control with the buffer alone.

-

Contact Time: Allow the mixture to incubate for a predetermined contact time (e.g., 1, 5, 10 minutes) at a specified temperature.

-

Neutralization: At the end of the contact time, immediately neutralize the virucidal activity by adding a suitable neutralizer or by serial dilution in a large volume of cell culture medium.

-

Virus Titration: Determine the amount of remaining infectious virus in both the test and control samples using a standard infectivity assay, such as the Tissue Culture Infectious Dose 50 (TCID50) assay.

-

Calculation of Log Reduction: The virucidal efficacy is expressed as the log reduction in viral titer, calculated as the difference between the log10 of the viral titer in the control and the test samples. A log reduction of ≥4 is generally considered to indicate high virucidal activity.[11]

Conclusion and Future Directions

While direct, comprehensive data on the antimicrobial and virucidal properties of this compound remains to be fully elucidated, the available evidence from its constituent oleic acid and related N-acyl sarcosinates strongly suggests its potential as an effective agent against a range of bacteria and enveloped viruses. The presumptive mechanism of action, centered on membrane disruption, aligns with the known activities of fatty acid derivatives and surfactants.

To fully unlock the potential of this compound in antimicrobial and antiviral applications, further research is imperative. Key areas for future investigation include:

-

Quantitative Efficacy Studies: Conducting rigorous testing to determine the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria, including antibiotic-resistant strains.

-

Virucidal Spectrum Analysis: Evaluating the virucidal efficacy of this compound against a diverse range of enveloped and non-enveloped viruses to define its spectrum of activity.

-

Mechanistic Investigations: Employing advanced techniques such as electron microscopy, fluorescence-based membrane permeability assays, and lipidomics to definitively elucidate the mechanisms of action against both bacteria and viruses.

-

Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with other antimicrobial or antiviral agents to enhance efficacy and combat resistance.

The information presented in this technical guide provides a solid foundation for the scientific community to build upon. With its favorable safety profile and potential for broad-spectrum activity, this compound represents a promising candidate for the development of novel antimicrobial and virucidal formulations for a variety of applications in healthcare and beyond.

References

- 1. Assessment of Antibiofilm Potencies of Nervonic and Oleic Acid against Acinetobacter baumannii Using In Vitro and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation and Inhibition of Replication of the Enveloped Bacteriophage φ6 by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unsaturated free fatty acids inactivate animal enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of lipid-enveloped viruses in labile blood derivatives by unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. scilit.com [scilit.com]

- 9. microchemlab.com [microchemlab.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Microbicidal actives with virucidal efficacy against SARS-CoV-2 and other beta- and alpha-coronaviruses and implications for future emerging coronaviruses and other enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Oleoyl Sarcosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl sarcosine, an N-acyl amino acid derivative of oleic acid and sarcosine, is utilized in various industrial and cosmetic applications for its surfactant and anti-corrosion properties.[1][2] This technical guide provides a comprehensive overview of the available data on its biocompatibility and in vitro cytotoxicity. Due to a scarcity of direct research on this compound's effects on specific cell lines, this paper synthesizes information from safety assessments of acyl sarcosines, studies on structurally related compounds like oleic acid and its derivatives, and general principles of surfactant cytotoxicity. The available data suggests that while generally considered to have low toxicity, this compound, like other acyl sarcosines, exhibits cytotoxic effects in vitro, particularly at higher concentrations.[3] The mechanisms are hypothesized to involve cell membrane disruption, mitochondrial dysfunction, and induction of apoptosis, mirroring the actions of its parent fatty acid, oleic acid. This guide details relevant experimental protocols for assessing these effects and proposes potential signaling pathways that may be involved.

Biocompatibility Profile

Biocompatibility evaluation is essential to determine the interaction of a substance with biological systems. For this compound, the primary data comes from broader safety assessments of acyl sarcosines.

In Vitro Biocompatibility

-

Cytotoxicity: Acyl sarcosines, as a class, have been reported to be cytotoxic to Chinese hamster cells in culture, although specific quantitative data for this compound is not detailed in these public reports.[3] The cytotoxicity of surfactants is often related to their ability to disrupt cell membranes due to their amphiphilic nature.[4]

-

Genotoxicity: In an Ames test, this compound was not found to be mutagenic in several strains of Salmonella typhimurium, with or without metabolic activation, at concentrations up to ≥5000 µ g/plate .[5] This suggests a low potential for causing genetic mutations.

In Vitro Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound across a range of cell lines, is not widely available in published literature. However, data from studies on oleic acid and its derivatives can provide valuable insights into its potential cytotoxic activity.

Table 1: Summary of In Vitro Cytotoxicity for Oleic Acid and its Derivatives (as Surrogates for this compound)

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| Oleic Acid | MCF-7 (Breast Cancer) | Proliferation Assay | IC50 | 162 µg/mL | [3] |

| Oleic Acid | HT-29 (Colon Cancer) | Proliferation Assay | IC50 | 50 µg/mL | [3] |

| Branched Phenyl Derivative of Oleic Acid | MCF-7 (Breast Cancer) | Proliferation Assay | IC50 | 48 ppm | [5][6] |

| Branched Phenyl Derivative of Oleic Acid | HT-29 (Colon Cancer) | Proliferation Assay | IC50 | 48 ppm | [5][6] |

| Branched n-Butyl Derivative of Oleic Acid | MCF-7 (Breast Cancer) | Proliferation Assay | IC50 | 82 ppm | [5][6] |

| Branched n-Butyl Derivative of Oleic Acid | HT-29 (Colon Cancer) | Proliferation Assay | IC50 | 77 ppm | [5][6] |

Note: The data in this table is for oleic acid and its derivatives and should be considered as indicative of the potential activity of this compound, not as direct data.

Experimental Protocols

Standardized protocols are critical for the reliable assessment of biocompatibility and cytotoxicity. The following are detailed methodologies for key in vitro assays relevant to the evaluation of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, with a vehicle-only control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Potential Signaling Pathways in Cytotoxicity

While specific signaling pathways activated by this compound have not been elucidated, its structural similarity to oleic acid suggests potential mechanisms of action. Oleic acid is known to induce apoptosis in cancer cells through various pathways.[7]

Hypothesized Apoptotic Pathway

Based on the known effects of oleic acid, a plausible signaling cascade for this compound-induced apoptosis could involve the following steps:

-

Cellular Uptake and Membrane Interaction: As a fatty acid derivative, this compound may be taken up by cells or interact with the cell membrane, potentially altering its fluidity and the function of membrane-associated proteins.[4]

-

Induction of Oxidative Stress: Fatty acids can lead to the generation of reactive oxygen species (ROS).[7] An increase in intracellular ROS can damage cellular components, including mitochondria.

-

Mitochondrial Dysfunction: ROS-induced damage to mitochondria can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release initiates the caspase cascade, leading to the activation of executioner caspases such as caspase-3.[6]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Conclusion

The available evidence suggests that this compound, in line with other acyl sarcosines, possesses in vitro cytotoxic properties, although it is not genotoxic. The lack of specific quantitative data necessitates further research to fully characterize its effects on various cell lines. Based on the behavior of its parent compound, oleic acid, the cytotoxic mechanism of this compound likely involves the induction of apoptosis through oxidative stress and the mitochondrial caspase cascade. The experimental protocols and hypothesized pathways presented in this guide provide a framework for future investigations into the biocompatibility and cytotoxic mechanisms of this compound, which will be crucial for its safe and effective use in research, drug development, and other biomedical applications.

References

- 1. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ISO 10993-52009 (2009) Biological Evaluation of Medical Devices—Part 5 Tests for in Vitro Cytotoxicity; German Version EN ISO 10993-52009. - References - Scientific Research Publishing [scirp.org]

- 3. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, this compound, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane-perturbing effect of fatty acids and lysolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Oil A induces apoptosis of pancreatic cancer cells via caspase activation, redistribution of cell cycle and GADD expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oleoyl Sarcosine in Membrane Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins are crucial targets for drug discovery and biomedical research, comprising over half of all modern drug targets.[] However, their hydrophobic nature presents significant challenges for extraction, purification, and characterization. Solubilization, the process of extracting these proteins from the lipid bilayer, is a critical first step. This requires detergents that can mimic the native membrane environment, preserving the protein's structure and function.[2][3]

Oleoyl sarcosine is an anionic surfactant with a unique molecular structure, featuring a hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup.[4][5] This amphipathic nature allows it to form micelles in aqueous solutions, which can encapsulate membrane proteins, effectively solubilizing them.[][3] While less documented for membrane protein research than its close relative, N-lauroylsarcosine (Sarkosyl), the properties of this compound suggest its potential as a mild and effective detergent for these applications.[6][7]

These application notes provide a comprehensive guide to the use of this compound for the solubilization of membrane proteins, including its physicochemical properties, protocols for solubilization, and considerations for optimizing experimental conditions. Due to the limited availability of specific protocols for this compound in membrane protein research, the provided methodologies are based on established principles of membrane protein solubilization and protocols for the closely related and well-characterized detergent, N-lauroylsarcosine.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for designing effective solubilization strategies. Key parameters are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₁H₃₉NO₃ | [4] |

| Molecular Weight | 353.54 g/mol | [4] |

| Appearance | Clear, yellow, viscous liquid | [8][9] |

| Critical Micelle Concentration (CMC) | ~74 µM (0.026 g/L) | [4] |

| Solubility | Sparsely soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in alkaline aqueous solutions. | [5][8][9] |

| Chemical Nature | Anionic surfactant | [10] |

Principles of Membrane Protein Solubilization with this compound

The solubilization of integral membrane proteins by detergents like this compound is a stepwise process driven by the detergent's concentration relative to its Critical Micelle Concentration (CMC).[11][12]

-

Monomeric Partitioning : At concentrations below the CMC, detergent monomers partition into the lipid bilayer without disrupting it.

-

Membrane Saturation : As the detergent concentration increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers.

-

Micelle Formation and Solubilization : At concentrations above the CMC, detergent molecules aggregate to form micelles.[11][12] These micelles extract lipids and membrane proteins from the bilayer, forming mixed micelles containing protein, lipid, and detergent.[]

-

Delipidation : At very high detergent concentrations, the native lipids associated with the protein can be progressively replaced by detergent molecules, which may affect protein stability and function.[]

For effective solubilization, the detergent concentration should be significantly above its CMC. A general guideline is to use a detergent-to-protein mass ratio of at least 4:1, and often a ratio of 10:1 or higher is required for complete delipidation.[]

Experimental Protocols

The following protocols are provided as a starting point for the solubilization of membrane proteins using this compound. Optimization of parameters such as detergent concentration, temperature, incubation time, and buffer composition is critical for each specific membrane protein.

Protocol 1: Solubilization of Integral Membrane Proteins from Cell Membranes

This protocol outlines a general procedure for the extraction of integral membrane proteins from isolated cell membranes.

Materials:

-

Cell paste or tissue expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound)

-

High-speed centrifuge

-

Dounce homogenizer or sonicator

Procedure:

-

Membrane Preparation:

-

Resuspend cell paste in ice-cold Lysis Buffer.

-

Lyse cells using a Dounce homogenizer, sonicator, or French press.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

-

Solubilization:

-

Determine the total protein concentration of the membrane suspension.

-

Add Solubilization Buffer to the membrane suspension to achieve the desired final concentration of this compound. A starting point is typically 2-10 times the CMC (approximately 150 µM to 740 µM or 0.05 g/L to 0.26 g/L). The optimal concentration needs to be determined empirically.

-

Incubate the mixture on a rotator at 4°C for 1-4 hours. The optimal time and temperature will vary depending on the protein.

-

-

Clarification:

-

Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Downstream Processing:

-

The solubilized protein is now ready for purification via methods such as affinity, ion-exchange, or size-exclusion chromatography. It is important to include this compound at a concentration above its CMC in all buffers during purification to maintain protein solubility.

-

Protocol 2: Solubilization of Recombinant Proteins from Inclusion Bodies

Overexpressed recombinant proteins in bacterial systems often form insoluble aggregates known as inclusion bodies. Mild detergents like sarcosinates can be used to solubilize these aggregates, often yielding functional protein.[13][14]

Materials:

-

Bacterial cell pellet containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

-

Wash Buffer (Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound)

-

High-speed centrifuge

-

Sonicator

Procedure:

-

Cell Lysis and Inclusion Body Isolation:

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

-

-

Inclusion Body Washing:

-

Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes at room temperature.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C.

-

Repeat the wash step with Lysis Buffer (without Triton X-100) to remove residual detergent.

-

-

Solubilization:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer. A higher concentration of this compound (e.g., 1-2% w/v) is often required for inclusion bodies.

-

Incubate with gentle agitation for several hours to overnight at room temperature or 4°C.

-

-

Clarification and Refolding:

-

Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

-

The solubilized protein in the supernatant can then be refolded by methods such as dialysis or rapid dilution into a buffer lacking the detergent.

-

Optimization of Solubilization Conditions

The success of membrane protein solubilization is highly dependent on the specific protein and requires empirical optimization. Key parameters to consider include:

-

Detergent Concentration: Start with a range of this compound concentrations (e.g., 0.5x to 20x the CMC) to determine the minimal concentration required for efficient solubilization while maintaining protein activity.

-

Protein Concentration: Maintain a protein concentration in the range of 1-10 mg/mL during solubilization.[]

-

Temperature and Incubation Time: These parameters should be optimized to maximize solubilization efficiency without compromising protein stability.

-

Buffer Composition: The pH, ionic strength, and presence of additives (e.g., glycerol, specific lipids, reducing agents) can significantly impact protein stability and should be screened.[15]

Data Presentation

The following table summarizes the key properties of this compound in comparison to the more commonly used N-lauroylsarcosine.

| Detergent | Molecular Formula | Molecular Weight ( g/mol ) | CMC |

| This compound | C₂₁H₃₉NO₃ | 353.54 | ~74 µM |

| N-Lauroylsarcosine | C₁₅H₂₉NO₃ | 271.40 | ~14.6 mM |

Note: The CMC value for N-lauroylsarcosine is for the sodium salt form.[16]

Visualizations

The following diagrams illustrate key workflows in membrane protein research using this compound.

Caption: Workflow for membrane protein solubilization and purification.

Caption: Workflow for solubilizing proteins from inclusion bodies.

Conclusion

This compound presents a promising alternative for the solubilization of membrane proteins. Its low critical micelle concentration and amphipathic nature make it a potentially mild and effective detergent. While specific protocols for its use in this application are not as widespread as for other detergents, the principles and methodologies outlined in these application notes provide a solid foundation for researchers to develop and optimize their own solubilization strategies. As with any membrane protein research, empirical determination of the optimal conditions for each specific target protein is paramount to success.

References

- 2. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 4. This compound | 110-25-8 | Benchchem [benchchem.com]

- 5. N-Oleoylsarcosine - Wikipedia [en.wikipedia.org]

- 6. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royal-chem.com [royal-chem.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. This compound, 110-25-8 [thegoodscentscompany.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. benchchem.com [benchchem.com]

- 14. Insoluble protein purification with sarkosyl: facts and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cube-biotech.com [cube-biotech.com]

- 16. N-Lauroylsarcosine =94 137-16-6 [sigmaaldrich.com]

Application Notes and Protocols for Solubilizing Inclusion Bodies with Oleoyl Sarcosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins overexpressed in bacterial systems, particularly Escherichia coli, frequently accumulate as insoluble and biologically inactive aggregates known as inclusion bodies (IBs). The recovery of functional proteins from IBs is a critical yet often challenging step in the production of therapeutic proteins, enzymes, and other valuable biologics. A successful protocol requires efficient solubilization of the aggregated protein followed by refolding into its native, active conformation.